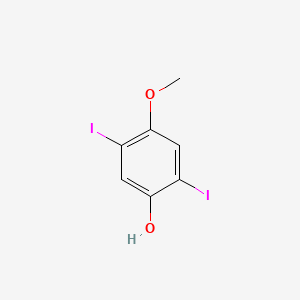

2,5-Diiodo-4-methoxyphenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6I2O2 |

|---|---|

Molecular Weight |

375.93 g/mol |

IUPAC Name |

2,5-diiodo-4-methoxyphenol |

InChI |

InChI=1S/C7H6I2O2/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3 |

InChI Key |

IKHWDCOXOVXUTH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)I)O)I |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2,5 Diiodo 4 Methoxyphenol and Analogous Derivatives

Direct Halogenation Strategies

Direct halogenation of phenols offers a straightforward approach to introduce iodine atoms onto the aromatic ring. This is typically achieved through electrophilic aromatic substitution, where the electron-rich phenol (B47542) ring attacks an electrophilic iodine species. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and methoxy (B1213986) groups.

Electrophilic Iodination Approaches for Aromatic Systems

Electrophilic iodination of aromatic compounds like phenols can be accomplished using various iodinating agents. Molecular iodine (I₂) itself is a relatively weak electrophile, and thus, its reaction with aromatic rings often requires the presence of an activating agent or an oxidizing agent to generate a more potent electrophilic species, such as the iodonium (B1229267) ion (I⁺). mdma.ch

Common reagents and systems for electrophilic iodination include:

Iodine in the presence of an oxidizing agent: A mixture of iodine and an oxidant like nitric acid or hydrogen peroxide can generate a stronger electrophile.

N-Iodosuccinimide (NIS): NIS is a versatile and easy-to-handle source of electrophilic iodine. Its reactivity can be enhanced by the addition of a catalytic amount of an acid, such as trifluoroacetic acid.

Iodine monochloride (ICl): This interhalogen compound is more polarized than I₂ and thus a more reactive iodinating agent.

The general mechanism for electrophilic aromatic iodination involves the attack of the aromatic π-system on the electrophilic iodine species to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. Subsequent deprotonation of the arenium ion by a weak base restores the aromaticity of the ring, resulting in the iodinated product.

Regioselective Functionalization Techniques in Phenolic Derivatives

The hydroxyl (-OH) and methoxy (-OCH₃) groups of 4-methoxyphenol (B1676288) are both ortho-, para-directing and activating groups for electrophilic aromatic substitution. This means that incoming electrophiles will preferentially add to the positions ortho and para to these substituents. In 4-methoxyphenol, the positions C2, C3, C5, and C6 are activated. The hydroxyl group is generally a stronger activating group than the methoxy group.

For the synthesis of 2,5-Diiodo-4-methoxyphenol, the iodine atoms are introduced at the C2 and C5 positions, which are ortho to the hydroxyl and methoxy groups, respectively. Achieving this specific di-iodination pattern requires careful control of reaction conditions to favor substitution at these positions and to prevent the formation of other isomers. The steric hindrance and the electronic effects of the substituents play a crucial role in determining the final regiochemical outcome. For instance, di-iodination of 4-nitrophenol and 4-chlorophenol has been achieved with excellent yields using a mixture of potassium iodide and potassium iodate. mdma.ch

Synthesis Utilizing Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, offering mild and selective methods for a variety of transformations, including the iodination of aromatic compounds. researchgate.netnih.gov These reagents contain an iodine atom in a higher oxidation state, typically +3 (I(III)) or +5 (I(V)), making them highly electrophilic.

Oxidative Dearomatization Pathways in Iodination Chemistry

One of the unique reactivities of hypervalent iodine reagents with phenols is their ability to induce oxidative dearomatization. researchgate.netnih.gov In the presence of a suitable nucleophile, phenols can be oxidized to cyclohexadienones. The reaction proceeds through the formation of an aryloxyiodonium(III) intermediate, which can then undergo nucleophilic attack. This pathway is a testament to the strong oxidizing power of hypervalent iodine compounds. While not a direct route to this compound, this reactivity highlights the interaction between phenols and hypervalent iodine reagents.

Application of Iodine(III) and Iodine(V) Compounds as Advanced Iodinating Agents

Iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (PIFA), and Iodine(V) reagents like 2-iodoxybenzoic acid (IBX), can serve as effective sources of electrophilic iodine or as oxidants in iodination reactions. These reagents are often used in stoichiometric amounts and can promote iodination under mild conditions.

The general mechanism for iodination using hypervalent iodine reagents can involve either direct electrophilic attack of an iodine-containing species derived from the reagent or a more complex pathway involving ligand exchange with the phenolic hydroxyl group. The choice of reagent and reaction conditions can influence the regioselectivity and the extent of iodination.

Table 1: Examples of Iodinating Agents for Phenolic Compounds

| Reagent System | Substrate | Product(s) | Yield (%) | Reference |

|---|---|---|---|---|

| KI/KIO₃/H⁺ | Anisole | 4-Iodoanisole | High | mdma.ch |

| KI/KIO₃/H⁺ | 1,4-Dimethoxybenzene | 2-Iodo-1,4-dimethoxybenzene | High | mdma.ch |

| KI/KIO₃/H⁺ | 4-Nitrophenol | 2,6-Diiodo-4-nitrophenol | Excellent | mdma.ch |

| KI/KIO₃/H⁺ | 4-Chlorophenol | 2,6-Diiodo-4-chlorophenol | Excellent | mdma.ch |

| Laccase/KI/O₂ | p-Hydroxyarylcarbonyls | Mono- and Di-iodinated phenols | Up to 93% | researchgate.netnih.gov |

This table presents data for analogous iodination reactions on various phenolic substrates to illustrate the utility of different iodinating systems.

Multi-step Synthetic Routes for Complex Architectures

The synthesis of highly substituted aromatic compounds like this compound can also be approached through multi-step synthetic sequences. This strategy allows for the sequential introduction of functional groups, providing greater control over the final structure. A plausible multi-step synthesis of this compound could start from a simpler, commercially available precursor.

For instance, a synthetic route to 2,5-dimethoxybenzaldehyde, a related compound, starts from anethole, which is first oxidized to anisaldehyde. A subsequent Baeyer-Villiger oxidation and hydrolysis yield 4-methoxyphenol. Formylation via the Reimer-Tiemann reaction followed by methylation gives the final product. scribd.com A similar strategic approach could be envisioned for this compound, where iodination steps are incorporated at appropriate stages.

A relevant example is the synthesis of 2,2'-(2,5-diiodobenzene-1,4-diyl)bis(oxy)diethanol, an X-ray opaque diiodo compound. This was synthesized by the direct iodination of hydroquinone (B1673460) bis(2-hydroxyethyl) ether. This demonstrates the feasibility of introducing two iodine atoms onto a hydroquinone-derived structure.

Table 2: Multi-step Synthesis Example for a Related Compound

| Starting Material | Intermediate(s) | Final Product | Key Reactions | Reference |

|---|---|---|---|---|

| Anethole | Anisaldehyde, O-formyl-4-methoxyphenol, 4-Methoxyphenol, 2-hydroxy-5-methoxybenzaldehyde | 2,5-Dimethoxybenzaldehyde | Oxidation, Baeyer-Villiger, Hydrolysis, Reimer-Tiemann, Methylation | scribd.comchemicalbook.com |

| Hydroquinone bis(2-hydroxyethyl) ether | - | 2,2'-(2,5-diiodobenzene-1,4-diyl)bis(oxy)diethanol | Direct Iodination | N/A |

This table illustrates a multi-step synthesis for a structurally related compound, highlighting the types of reactions that can be employed.

Strategies Involving Precursor Functionalization and Transformation

The direct iodination of an activated aromatic ring, such as that in 4-methoxyphenol, represents a primary strategy for synthesizing iodinated derivatives. The electron-donating nature of the hydroxyl and methoxy groups activates the benzene (B151609) ring, making it susceptible to electrophilic substitution. In this approach, an iodinating agent is introduced to replace hydrogen atoms at the ortho and para positions relative to the activating groups.

A common method involves the use of molecular iodine (I₂) in combination with an oxidizing agent. The oxidant converts the I₂ into a more potent electrophilic iodine species (such as I⁺), which then attacks the electron-rich phenol ring. The reaction's regioselectivity—the specific positions where the iodine atoms are added—is dictated by the directing effects of the existing functional groups. For 4-methoxyphenol, the hydroxyl group strongly directs iodination to its ortho positions (C2 and C6), while the methoxy group also directs to its ortho position (C3 and C5). The interplay of these effects typically leads to di- or tri-iodinated products.

Derivatization from Related Halogenated Methoxyphenols

An alternative synthetic route involves starting with a methoxyphenol derivative that is already halogenated with bromine or chlorine and then performing a halogen exchange reaction. This transformation, known as the aromatic Finkelstein reaction, replaces a bromide or chloride atom with an iodide. wikipedia.org While classic Finkelstein reactions are common for alkyl halides, their application to aryl halides was historically challenging due to the higher strength of the carbon-halogen bond at an sp²-hybridized carbon. chemrxiv.org

Modern protocols have overcome this limitation through the use of transition metal catalysts. wikipedia.org The copper-catalyzed aromatic Finkelstein reaction provides a mild and general method for converting aryl bromides into the corresponding aryl iodides. organic-chemistry.orgacs.org This process is highly valuable for synthesizing iodo-aromatics that may be difficult to access through direct iodination due to substrate sensitivity or regioselectivity issues. The reaction typically involves a copper(I) salt, a diamine ligand, and a source of iodide, such as sodium iodide (NaI). organic-chemistry.orgacs.org Nickel-based catalysts have also been developed for this transformation.

| Reaction Component | Function | Common Examples | Reference |

| Catalyst | Facilitates the C-Br to C-I bond conversion. | Copper(I) iodide (CuI), Nickel bromide (NiBr₂) | wikipedia.orgorganic-chemistry.org |

| Ligand | Stabilizes the metal catalyst and enhances its reactivity. | 1,2- or 1,3-diamine ligands, picolinic acid | organic-chemistry.orgmit.edu |

| Iodide Source | Provides the iodine atom for the exchange. | Sodium iodide (NaI) | organic-chemistry.org |

| Solvent | Provides the reaction medium. | Dioxane, n-butanol | acs.org |

Catalytic Approaches in Organoiodine Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering pathways to create complex molecules with high efficiency and selectivity while minimizing waste. The synthesis of organoiodine compounds like this compound has significantly benefited from the development of catalytic methods, particularly those involving transition metals.

Exploration of Transition Metal-Catalyzed Iodination and Coupling Reactions

Transition metals such as copper, nickel, and palladium play a crucial role in the synthesis of organoiodine compounds. youtube.com Their catalytic activity is central to reactions that form carbon-iodine bonds or use iodinated compounds as building blocks for more complex molecules.

The copper-catalyzed aromatic Finkelstein reaction is a prime example of a transition metal-catalyzed process for synthesizing aryl iodides from aryl bromides. chemrxiv.orgorganic-chemistry.org This method is valued for its mild conditions and tolerance of a wide range of functional groups. acs.org The iodide ligand itself has unique properties in these catalytic cycles; it is a "soft" ligand that binds strongly to the soft metal centers, is a good nucleophile, and can accelerate key steps like oxidative addition and reductive elimination. Nickel-catalyzed systems have also proven effective for the iodination of aryl bromides, expanding the toolkit for these transformations.

Beyond direct iodination, the resulting aryl iodides are highly valuable precursors in other transition metal-catalyzed reactions, such as Suzuki, Heck, and Ullmann-type coupling reactions. mit.educhemistryviews.org These processes use the relatively reactive C-I bond to form new carbon-carbon or carbon-heteroatom bonds, making iodinated phenols versatile intermediates in the synthesis of pharmaceuticals and functional materials. beilstein-journals.orgmdpi.com

Green Chemistry Principles in Sustainable Organoiodine Compound Production

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu Its principles provide a framework for developing more sustainable synthetic methods. solubilityofthings.comrroij.com In the context of producing organoiodine compounds, green chemistry encourages the use of safer solvents, catalytic reagents over stoichiometric ones, and energy-efficient processes. acs.org

Several key green chemistry principles are applicable to the synthesis of iodinated methoxyphenols:

Safer Solvents and Auxiliaries: Traditional organic syntheses often rely on volatile and hazardous organic solvents. A greener approach is to use water as the reaction medium. Water is non-flammable, non-toxic, and environmentally benign. Direct iodination of phenols using molecular iodine and an oxidant like hydrogen peroxide can be effectively performed in water, significantly reducing the environmental impact of the process.

Catalysis: Catalytic reactions are inherently greener than stoichiometric ones because they use small amounts of a substance to perform a large number of transformations, thus reducing waste. acs.org The transition metal-catalyzed Finkelstein reaction is an example where a catalytic amount of copper or nickel can replace older, less efficient methods that required harsh conditions. organic-chemistry.org

Designing Safer Chemicals: This principle extends to the reagents used in a reaction. For example, using hydrogen peroxide (H₂O₂) as an oxidant in iodination reactions is a green choice because its only byproduct is water. This contrasts with other oxidants that may produce hazardous waste.

| Green Chemistry Principle | Application in Organoiodine Synthesis | Benefit |

| Safer Solvents | Using water as the solvent for direct iodination reactions. | Reduces use of volatile organic compounds (VOCs); improves safety. |

| Catalysis | Employing Cu or Ni catalysts for halogen exchange (Aromatic Finkelstein). | Minimizes waste by using sub-stoichiometric amounts of reagents; often allows for milder reaction conditions. |

| Use of Benign Oxidants | Utilizing hydrogen peroxide (H₂O₂) for in-situ generation of the electrophilic iodine species. | The only byproduct is water, avoiding the formation of hazardous waste. |

Iii. Reaction Chemistry and Mechanistic Investigations of 2,5 Diiodo 4 Methoxyphenol and Its Congeners

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for substituted phenols. The hydroxyl and methoxy (B1213986) groups are strong activating groups, donating electron density to the aromatic ring and directing incoming electrophiles to the ortho and para positions. Conversely, the iodine atoms are deactivating yet ortho, para-directing. In 2,5-diiodo-4-methoxyphenol, the positions ortho and para to the strongly activating hydroxyl and methoxy groups are already substituted with iodine, which influences its reactivity in further substitution reactions.

Influence of Substituents on Reactivity and Positional Selectivity

The hydroxyl and methoxy groups in 4-methoxyphenol (B1676288) derivatives strongly activate the ring towards electrophilic attack, primarily at the positions ortho to the hydroxyl group due to resonance stabilization of the intermediate sigma complex. The presence of two bulky iodine atoms at the 2- and 5-positions, however, introduces significant steric hindrance, which can impede the approach of an electrophile.

The directing effects of the substituents in a model compound like 4-methoxyphenol would typically lead to substitution at the 2- and 6-positions. However, in this compound, these positions are already occupied. The remaining vacant position, C6, is ortho to the deactivating iodine at C5 and meta to the activating hydroxyl and methoxy groups. This substitution pattern generally makes further electrophilic substitution challenging under standard conditions.

To illustrate the directing effects in a related system, the iodination of 3,5-dichlorophenol (B58162) with various silver salts and iodine has been studied, showing preferential substitution at the position para to the hydroxyl group and ortho to the two chlorine atoms. nih.gov This highlights how the interplay of electronic and steric effects dictates the regioselectivity of electrophilic halogenation on substituted phenols.

Table 1: Regioselectivity in the Iodination of 3,5-Dichlorophenol nih.gov

| Reagent System | Solvent | Major Product |

| Ag₂SO₄/I₂ | Dichloromethane | 3,5-dichloro-4-iodophenol |

| AgSbF₆/I₂ | Dichloromethane | 3,5-dichloro-4-iodophenol |

| AgBF₄/I₂ | Dichloromethane | 3,5-dichloro-4-iodophenol |

Detailed Mechanistic Studies of Iodination Processes

The mechanism of electrophilic iodination of phenols typically involves the activation of molecular iodine by an oxidizing agent or a Lewis acid to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). For instance, the iodination of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) can be achieved using potassium iodide and an oxidizing agent like Oxone®. tandfonline.com

The reaction proceeds through the attack of the electron-rich aromatic ring on the electrophilic iodine species. The resulting arenium ion intermediate is stabilized by resonance, with the positive charge delocalized over the ring and the hydroxyl and methoxy substituents. Subsequent deprotonation restores the aromaticity, yielding the iodinated phenol (B47542). The regioselectivity is dictated by the stability of the possible arenium ion intermediates.

Oxidative Transformations of Phenolic Systems

Phenolic compounds, including this compound, are susceptible to oxidation, which can lead to a variety of products, including quinones and dearomatized species. Hypervalent iodine reagents are particularly effective for these transformations. nih.govresearchgate.netnih.gov

Dearomatization Reactions and Product Formation

The oxidative dearomatization of phenols using hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), is a powerful synthetic method for the preparation of cyclohexadienones. nih.gov This process involves the oxidation of the phenol, followed by the addition of a nucleophile to the aromatic ring. In the presence of water, this can lead to the formation of quinols. nih.gov

Elucidation of Radical-Chain Mechanisms in Oxidation Processes

The mechanism of oxidative dearomatization of phenols by hypervalent iodine(III) reagents has been a subject of debate. While ionic pathways involving phenoxenium cations have been proposed, recent evidence strongly supports the operation of a radical-chain mechanism. chemrxiv.org

Formation of Quinonoid and Epoxide Derivatives from Related Compounds

The oxidation of phenols can also lead to the formation of quinones. For instance, the oxidation of o-methoxy-4-alkylphenols can produce quinone methides. nih.gov The formation of quinonoid structures is a common outcome of the oxidation of hydroquinone (B1673460) derivatives.

The formation of epoxides from phenolic compounds can occur through the trapping of an intermediate, such as a quinone methide, with an oxidizing agent like alkaline hydrogen peroxide. youtube.com While not a direct oxidation of the aromatic ring, it represents a subsequent transformation of an initially formed dearomatized species.

Table 2: Products from the Oxidation of Selected Phenolic Compounds

| Phenolic Substrate | Oxidant | Product Type | Reference |

| p-Substituted Phenols | PIDA/H₂O | p-Quinols | nih.gov |

| o-Methoxy-4-alkylphenols | Cytochrome P450 | Quinone Methides | nih.gov |

| Carvacrol Lithium Salt | O₂/CuCl₂ | Cyclohexadienone | youtube.com |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Methoxyphenols

Aromatic rings are typically electron-rich and thus react with electrophiles. However, the presence of strongly electron-withdrawing groups can render the ring susceptible to attack by nucleophiles, leading to Nucleophilic Aromatic Substitution (SNAr). libretexts.org While the methoxy and hydroxyl groups are electron-donating, the electronic character of the ring in halogenated methoxyphenols can be influenced by reaction conditions and the nature of the attacking nucleophile.

The displacement of a halogen atom in a halogenated methoxyphenol via an SNAr mechanism is a critical transformation. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group.

Recent studies have also explored novel methods for activating otherwise inert aryl halides toward SNAr. For instance, homolytic activation of the O-H bond in halophenols can generate a neutral phenoxyl radical, which acts as a powerful electron-withdrawing group, transiently activating the molecule for nucleophilic attack. osti.gov

Table 1: Relative Reactivity of Halogens as Leaving Groups in Typical SNAr Reactions

| Halogen | C-X Bond Strength (kJ/mol) | Electronegativity (Pauling Scale) | Typical SNAr Reactivity |

|---|---|---|---|

| F | ~544 | 3.98 | Highest |

| Cl | ~400 | 3.16 | Intermediate |

| Br | ~338 | 2.96 | Intermediate |

This interactive table summarizes the general trend in SNAr reactivity for halogens.

The formation of diaryl ethers and biaryl structures from halogenated phenols often proceeds through metal-catalyzed cross-coupling reactions rather than direct SNAr, especially when the ring is not highly activated by strong electron-withdrawing groups.

Ether Linkages: The Ullmann condensation is a classic method for forming diaryl ethers, involving the copper-catalyzed reaction of a phenol with an aryl halide. wikipedia.orgsemanticscholar.org The reaction typically requires high temperatures and polar solvents. wikipedia.org Modern variations of the Ullmann synthesis utilize soluble copper catalysts with specific ligands (e.g., diols, 2,2,6,6-tetramethylheptane-3,5-dione) that can promote the reaction under milder conditions. semanticscholar.orgnih.gov The mechanism is thought to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide. nih.gov Palladium-catalyzed Buchwald-Hartwig amination conditions have also been adapted for C-O bond formation, providing an alternative route to aryl ethers under often milder conditions. wikipedia.orgyoutube.com

Biaryl Structures: The synthesis of biaryl compounds from aryl halides like this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an aryl halide with an arylboronic acid or ester, is a widely used and versatile method. nih.govorganic-chemistry.org This reaction tolerates a wide range of functional groups and often proceeds under mild conditions with high yields. nih.gov The classic Ullmann reaction, involving the self-coupling of an aryl halide in the presence of copper, is also a viable, though often harsher, method for producing symmetrical biaryls. organic-chemistry.org

Table 2: Selected Catalytic Systems for C-O and C-C Bond Formation

| Reaction Type | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Ullmann Ether Synthesis | Iodophenol + Aryl Halide | CuI / Ligand (e.g., diol) | Diaryl Ether |

| Buchwald-Hartwig Coupling | Iodophenol + Aryl Halide | Pd(0) / Phosphine Ligand | Diaryl Ether |

| Suzuki-Miyaura Coupling | Diiodophenol + Arylboronic Acid | Pd(0) / Phosphine Ligand | Biaryl |

This interactive table outlines common catalytic methods for forming ether and biaryl linkages from halogenated phenols.

Derivatization Reactions at the Hydroxyl and Methoxy Moieties

The phenolic hydroxyl and methoxy groups of this compound offer sites for further chemical modification through alkylation, acylation, and demethylation.

Alkylation: The hydroxyl group of a phenol can be readily converted into an ether through O-alkylation. The Williamson ether synthesis is the most common method, where the phenol is first deprotonated with a base (e.g., K₂CO₃, NaH) to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction. researchgate.netalfa-chemistry.com Solvent-free conditions, simply by grinding the reactants with a base, have also proven effective for the O-alkylation of phenols. researchgate.net

Acylation: Acylation of the phenolic hydroxyl group yields a phenyl ester. This is typically achieved by reacting the phenol with an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine, triethylamine). The Friedel-Crafts acylation, while typically a C-acylation reaction on the aromatic ring, is generally not favored for O-acylation of the phenol itself under standard conditions.

Table 3: Common Reagents for Derivatization of Phenolic Hydroxyl Groups

| Reaction | Reagent Class | Specific Example | Base | Product |

|---|---|---|---|---|

| Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | K₂CO₃ | Methoxy Ether |

| Alkylation | Alkyl Halide | Benzyl Bromide (BnBr) | NaH | Benzyl Ether |

| Acylation | Acid Chloride | Acetyl Chloride (CH₃COCl) | Pyridine | Acetate Ester |

This interactive table details common reagents used for the alkylation and acylation of phenols.

Cleavage of the robust aryl-methyl ether bond is a critical transformation in synthetic chemistry, often used as a deprotection step. Various reagents are known to effect O-demethylation, with the choice of reagent often depending on the presence of other functional groups in the molecule. google.com

Strong protic acids like HBr can cleave methyl ethers at elevated temperatures, though this method lacks selectivity and functional group tolerance. commonorganicchemistry.com A milder and more common method involves the use of Lewis acids. Boron tribromide (BBr₃) is a particularly effective reagent for cleaving aryl methyl ethers, typically used in a stoichiometric ratio in an inert solvent like dichloromethane. nih.govcommonorganicchemistry.com The reaction proceeds under mild conditions and is valuable for the demethylation of iodinated ethers where other reagents might be ineffective. orgsyn.orgresearchgate.net The mechanism is believed to involve coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov Other Lewis acids, such as aluminum chloride (AlCl₃), are also used for regioselective demethylation. google.com Additionally, strong nucleophiles like thiolates in polar aprotic solvents can achieve demethylation through an SN2 pathway. commonorganicchemistry.com

Table 4: Comparison of Common Demethylation Reagents for Aryl Methyl Ethers

| Reagent | Typical Conditions | Mechanism | Selectivity/Notes |

|---|---|---|---|

| HBr | High Temperature | Acid-catalyzed SN2 | Low selectivity, harsh conditions |

| BBr₃ | CH₂Cl₂, 0 °C to RT | Lewis acid-assisted | High efficiency, good for iodinated ethers, can cleave multiple methoxy groups |

| AlCl₃ | Organic Solvent | Lewis acid-assisted | Can offer regioselectivity depending on substrate and conditions |

This interactive table compares different methods for the demethylation of methoxy groups on aromatic rings.

Iv. Advanced Spectroscopic and Structural Elucidation of 2,5 Diiodo 4 Methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals corresponding to the different types of protons in the molecule: the two aromatic protons, the phenolic hydroxyl proton, and the methoxy (B1213986) protons.

Aromatic Protons: The protons at the C-3 and C-6 positions of the benzene (B151609) ring are in different chemical environments and would appear as two distinct singlets or narrow doublets, as their coupling (meta-coupling) is typically very small or zero. Based on the dibromo analog, their chemical shifts are anticipated in the range of δ 6.8-7.2 ppm.

Hydroxyl Proton (-OH): The phenolic proton typically appears as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature. It is expected to be found in the δ 5.0-6.0 ppm range.

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the upfield region around δ 3.8 ppm.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule.

Aromatic Carbons: Six distinct signals are expected for the carbons of the benzene ring. The carbons bearing the oxygen substituents (C-1 and C-4) would be the most deshielded, appearing furthest downfield (δ 145-155 ppm). The carbons bonded to the iodine atoms (C-2 and C-5) would be shifted significantly upfield due to the heavy-atom effect of iodine. The remaining two carbons (C-3 and C-6) would resonate at intermediate chemical shifts.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to produce a signal around δ 56 ppm.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign each proton and carbon signal and confirm the connectivity of the entire molecule.

Expected ¹H NMR Spectral Data for 2,5-Diiodo-4-methoxyphenol

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C-3 or C-6) | ~7.1-7.2 | Singlet (s) | 1H |

| Aromatic H (C-3 or C-6) | ~6.8-6.9 | Singlet (s) | 1H |

| Hydroxyl (-OH) | ~5.6 | Broad Singlet (br s) | 1H |

| Methoxy (-OCH₃) | ~3.8 | Singlet (s) | 3H |

Expected ¹³C NMR Spectral Data for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-O (Phenolic) | ~154 |

| C-O (Methoxy) | ~144 |

| Aromatic C-H | ~126 |

| Aromatic C-H | ~118 |

| C-I | ~90-100 (Predicted) |

| C-I | ~90-100 (Predicted) |

| Methoxy (-OCH₃) | ~56 |

NMR spectroscopy is a valuable tool for real-time monitoring of chemical reactions. For instance, in the synthesis of this compound via the iodination of 4-methoxyphenol (B1676288), ¹H NMR can be used to track the progress of the reaction. By taking aliquots from the reaction mixture at various time intervals, one can observe the gradual disappearance of the signals corresponding to the starting material (4-methoxyphenol) and the concurrent appearance and increase in the intensity of the signals for the mono-iodinated intermediates and the final di-iodinated product. This allows for the optimization of reaction conditions such as time, temperature, and reagent stoichiometry. Furthermore, the detection and characterization of any transient intermediates or byproducts can provide crucial insights into the underlying reaction mechanism.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and studying molecular structure and bonding.

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its specific functional groups.

O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the stretching vibration of the hydrogen-bonded phenolic hydroxyl group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands in the 3000-3100 cm⁻¹ region. The aliphatic C-H stretches of the methoxy group would be observed between 2850 and 2960 cm⁻¹.

C=C Aromatic Ring Stretches: Several bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

C-O Stretches: Strong bands corresponding to the C-O stretching of the phenolic group and the aryl-alkyl ether linkage of the methoxy group are expected in the fingerprint region, typically around 1200-1260 cm⁻¹.

C-I Stretches: The vibrations associated with the carbon-iodine bonds are found at lower frequencies, typically below 600 cm⁻¹, in the far-infrared region.

Raman spectroscopy provides complementary information. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum, whereas they may be weak in the IR. The C-I stretching vibrations would also be observable in the Raman spectrum.

Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Stretching | Phenolic O-H | 3200-3600 (broad) |

| Stretching | Aromatic C-H | 3000-3100 |

| Stretching | Aliphatic C-H (in -OCH₃) | 2850-2960 |

| Stretching | Aromatic C=C | 1450-1600 |

| Stretching | Aromatic C-O | 1200-1260 |

| Stretching | C-I | < 600 |

The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the hydroxyl group of one molecule and an oxygen or iodine atom of a neighboring molecule would lead to a broader and red-shifted O-H band compared to the sharp band observed in a dilute solution in a non-polar solvent. This allows for the study of molecular association and packing in different phases.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like phenols and anisoles generally display two primary absorption bands in the UV region, which arise from π → π* transitions within the benzene ring.

For the parent compound 4-methoxyphenol, typical absorption maxima (λ_max) are observed around 222 nm and 282 nm in an acidic mobile phase. The hydroxyl (-OH) and methoxy (-OCH₃) groups act as auxochromes, causing a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.

In this compound, the presence of two iodine atoms on the aromatic ring is expected to cause a further significant bathochromic shift. This is due to the electronic effects of the halogen substituents and the heavy-atom effect, which can influence the energy levels of the molecular orbitals involved in the electronic transitions. The increased conjugation and perturbation of the π-electron system would lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths.

UV-Vis Absorption Data for 4-Methoxyphenol and Predicted Shifts for this compound

| Compound | λ_max 1 (nm) | λ_max 2 (nm) | Transition Type |

|---|---|---|---|

| 4-Methoxyphenol | ~222 | ~282 | π → π |

| This compound | > 222 (Predicted) | > 282 (Predicted) | π → π |

X-ray Crystallography

The molecular geometry of this compound would be centered around a planar benzene ring. The substituent atoms—iodine, oxygen from the hydroxyl group, and oxygen from the methoxy group—would lie in or very close to the plane of the ring. The methoxy group's methyl hydrogens would be positioned out of this plane. Key geometric parameters that would be determined from a crystal structure include the precise lengths of the C-I, C-O, C-C, and C-H bonds, as well as the bond angles (e.g., C-C-I, C-C-O) and the dihedral angles defining the orientation of the methoxy group relative to the ring.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules interact and arrange themselves in the solid state. This arrangement, or supramolecular assembly, is governed by intermolecular forces. For this compound, the primary interactions would be hydrogen bonding and halogen bonding.

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, and it would readily form hydrogen bonds with the oxygen atoms of the hydroxyl or methoxy groups of neighboring molecules (O-H···O).

Halogen Bonding: The iodine atoms, possessing a region of positive electrostatic potential known as a σ-hole, can act as halogen bond donors. They can form attractive interactions with electron-rich atoms like oxygen or even other iodine atoms on adjacent molecules (I···O or I···I). researchgate.net

These interactions would dictate the specific crystal system, space group, and unit cell dimensions, creating a well-defined three-dimensional network.

Interactive Table: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Hydrogen Bond | Hydroxyl Hydrogen (O-H) | Hydroxyl Oxygen or Methoxy Oxygen | Primary directional force, likely forming chains or sheets. |

| Halogen Bond | Iodine Atom (-I) | Oxygen Atom (from -OH or -OCH₃) | Secondary directional force, contributing to 3D network. |

| Halogen Bond | Iodine Atom (-I) | Iodine Atom (-I) | Can form lateral or linear contacts, influencing packing efficiency. researchgate.net |

| π–π Stacking | Benzene Ring | Benzene Ring | Weaker interaction, contributes to stabilizing layered structures. |

Mass Spectrometry (High-Resolution Techniques)

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. measurlabs.combioanalysis-zone.com Unlike nominal mass spectrometry which measures mass to the nearest integer, HRMS can measure mass to several decimal places, allowing it to distinguish between compounds that have the same nominal mass but different elemental compositions. bioanalysis-zone.com

For this compound, with the elemental formula C₇H₆I₂O₂, HRMS provides an experimental mass measurement that can be compared to the calculated theoretical mass. The high accuracy of the measurement confirms the elemental composition and rules out other potential formulas. The presence of two iodine atoms results in a characteristic isotopic pattern that further aids in identification.

Interactive Table: Theoretical Mass and Elemental Composition Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₆I₂O₂ |

| Nominal Mass | 376 g/mol |

| Monoisotopic Mass (Calculated) | 375.84541 Da |

| Composition | Carbon: 22.37% |

| Hydrogen: 1.61% | |

| Iodine: 67.50% | |

| Oxygen: 8.51% |

Note: The calculated monoisotopic mass is based on the most abundant isotopes: ¹²C, ¹H, ¹²⁷I, and ¹⁶O.

An experimentally determined mass from an HRMS instrument that matches the calculated value of 375.84541 Da within a very small error margin (typically <5 ppm) provides definitive confirmation of the compound's elemental formula. bioanalysis-zone.com

Elucidation of Fragmentation Pathways for Structural Confirmation

Mass spectrometry is a cornerstone technique for confirming the molecular weight and elucidating the structure of organic compounds through controlled fragmentation. In the analysis of this compound, high-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) would be employed to propose and verify its fragmentation pathways. While specific experimental spectra for this exact compound are not widely published, a theoretical fragmentation pattern can be constructed based on the known behavior of halogenated and methoxylated aromatic compounds. dphen1.comlibretexts.orgnih.gov

Upon ionization, typically via electron impact (EI) or electrospray ionization (ESI), the molecular ion [M]•+ or protonated/deprotonated molecule [M+H]+ / [M-H]- is formed. The subsequent fragmentation is dictated by the relative strengths of the chemical bonds and the stability of the resulting fragments. For this compound, key fragmentation steps are expected to involve the cleavage of the C-I, O-CH3, and C-O bonds, as well as rearrangements within the aromatic ring.

Key Proposed Fragmentation Steps:

Loss of a Methyl Radical: A common initial fragmentation for methoxy-containing compounds is the loss of a methyl radical (•CH3) from the methoxy group, leading to a stable oxonium ion.

Loss of an Iodine Radical: The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, resulting in the loss of an iodine radical (•I). This can occur sequentially.

Loss of Carbon Monoxide (CO): Phenolic compounds can undergo rearrangement and lose a neutral CO molecule from the ring structure, a characteristic fragmentation for phenols.

Combined Losses: Sequential losses, such as the initial loss of a methyl group followed by the loss of one or two iodine atoms, are highly probable.

These proposed pathways allow for the structural confirmation by matching the observed accurate masses of fragment ions to their calculated elemental compositions. dphen1.com

Interactive Data Table: Proposed Mass Spectrometry Fragmentation of this compound (Molecular Weight: 375.9 g/mol )

| m/z (Proposed) | Proposed Lost Fragment | Proposed Ion Structure | Notes |

| 375.9 | - | [C7H6I2O2]•+ | Molecular Ion |

| 360.9 | •CH3 | [C6H3I2O2]•+ | Loss of a methyl radical from the methoxy group. |

| 248.9 | •I | [C7H6IO2]•+ | Loss of a single iodine radical. |

| 233.9 | •CH3, •I | [C6H3IO2]•+ | Sequential loss of methyl and iodine radicals. |

| 121.9 | •I, •I | [C7H6O2]•+ | Loss of both iodine radicals. |

| 106.9 | •I, •I, •CH3 | [C6H3O2]•+ | Loss of both iodine atoms and the methyl group. |

| 93.9 | •I, •I, CO | [C6H6O]•+ | Loss of both iodine atoms and carbon monoxide. |

Advanced Electrochemical and Resonance Spectroscopies

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique uniquely capable of detecting and characterizing species with unpaired electrons, such as free radicals. nih.govauburn.edu The oxidation of phenols can generate phenoxyl radicals, which are often transient intermediates in chemical and biological processes. acs.orgnih.gov EPR spectroscopy is an invaluable tool for studying the formation, structure, and stability of such radical intermediates of this compound.

In a typical experiment, this compound would be oxidized in a controlled manner (e.g., chemically or electrochemically) to generate the corresponding phenoxyl radical. This radical species, possessing an unpaired electron, would be EPR-active. The resulting EPR spectrum provides two key pieces of information:

The g-factor: This is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron. It helps in identifying the type of radical (e.g., carbon-centered vs. oxygen-centered).

Hyperfine Splitting: The interaction of the unpaired electron with nearby magnetic nuclei (like ¹H) splits the EPR signal into multiple lines. The pattern and magnitude of this splitting provide detailed information about the molecular structure of the radical and the distribution of the unpaired electron's spin density.

Due to the high reactivity and short lifetime of many phenoxyl radicals, a technique called "spin trapping" is often employed. nih.govmdpi.com In this method, a "spin trap" molecule reacts with the transient radical to form a much more stable radical adduct, which can then be readily detected and characterized by EPR. mdpi.com

Interactive Data Table: Expected EPR Parameters for the 2,5-Diiodo-4-methoxyphenoxyl Radical

| Parameter | Expected Observation / Value | Information Gained |

| g-factor | ~2.004 | Characteristic of an oxygen-centered phenoxyl radical. |

| Hyperfine Splitting (Protons) | Doublet of doublets | Interaction of the unpaired electron with the two non-equivalent aromatic protons (at C-3 and C-6). The magnitude of the splitting constants (aH) would indicate the spin density at these positions. |

| Hyperfine Splitting (Iodine) | Potential for further splitting | ¹²⁷I has a nuclear spin (I=5/2), but interaction is often broadened and may not be resolved. |

| Signal Intensity | Proportional to radical concentration | Allows for quantitative measurement of radical formation and decay kinetics. |

V. Theoretical and Computational Studies of 2,5 Diiodo 4 Methoxyphenol

Reaction Mechanism Calculations

Computational modeling is instrumental in elucidating the intricate details of chemical reactions involving substituted phenols. By calculating the potential energy surface, chemists can map out the most likely pathways for a reaction, identify transient intermediates, and determine the energy required to overcome reaction barriers.

The study of reaction mechanisms for iodinated phenols, such as electrophilic substitution or oxidation, involves the characterization of transition states—the highest energy point along a reaction pathway. rsc.org For a molecule like 2,5-Diiodo-4-methoxyphenol, computational methods can model the geometry of these fleeting structures. For instance, in an oxidative addition reaction involving an aryl halide, DFT calculations can pinpoint the transition state for iodine abstraction. researchgate.net

A reaction coordinate map visualizes the energy of the system as it progresses from reactants to products. This map is crucial for understanding the dynamics of a reaction. For phenolic compounds, these calculations can reveal how substituents influence the reaction pathway. In the oxidation of phenols by hypervalent iodine reagents, DFT has been used to show that the process begins with a ligand exchange, followed by a redox process. rsc.org While specific mapping for this compound is not extensively documented, analogous studies on substituted phenols provide a framework for predicting its behavior. rsc.orgresearchgate.net

Table 1: Hypothetical Transition State Parameters for a Reaction of this compound This table presents illustrative data based on typical values found in computational studies of related phenolic compounds.

| Parameter | Value | Description |

| Reaction Type | Electrophilic Aromatic Substitution | A representative reaction. |

| Imaginary Frequency | -350 cm⁻¹ | The single negative frequency confirms the structure as a true transition state. |

| Key Bond Distance (C-I) | 2.5 Å | Elongated bond distance at the transition state. |

| Key Bond Distance (C-E+) | 2.2 Å | Forming bond with the incoming electrophile (E+). |

| Activation Energy (ΔG‡) | 23.5 kcal/mol | The free energy barrier for the reaction. |

DFT calculations are employed to explore various possible reaction pathways and determine which is the most energetically favorable. For instance, in the iodination of phenols, the reaction can proceed through different intermediates, and computational chemistry helps to identify the lowest energy path. osu.edu The energy barrier, or activation energy, determines the rate of a reaction. Studies on the oxidation of phenols have shown that electron-withdrawing substituents can increase the energy barrier for certain steps by destabilizing intermediates with developing positive charge, such as a phenoxenium ion. rsc.org

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

MEP and FMO analyses are fundamental computational tools used to predict the reactivity and interaction sites of a molecule. They provide a visual and quantitative understanding of the electron distribution and the orbitals involved in chemical reactions.

The Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. nih.gov Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For substituted phenols, the MEP minimum is often located around the hydroxyl group and the aromatic ring. researchgate.net Halogen substituents, like iodine, tend to create regions of positive potential (known as a σ-hole) on the outermost surface of the atom, making them potential sites for halogen bonding interactions. nih.gov In this compound, the negative potential would be concentrated on the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the π-system of the aromatic ring, indicating these as likely sites for electrophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com The energy and distribution of these orbitals are key predictors of reactivity. For aromatic iodination, the feasibility of a reaction can be assessed by the energy gap between the LUMO of the iodinating agent and the HOMO of the aromatic substrate. wuxiapptec.com The presence of electron-donating groups (like -OH and -OCH₃) raises the HOMO energy, making the molecule more nucleophilic and reactive towards electrophiles. Conversely, electron-withdrawing groups (like -I) lower the HOMO energy. The HOMO-LUMO gap is also an indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for a Substituted Phenol (B47542) This table contains representative data calculated at the DFT/B3LYP level, illustrating trends for substituted phenols.

| Parameter | Value (eV) | Interpretation |

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital. Higher values correlate with greater nucleophilicity. |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital. Lower values correlate with greater electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.65 | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov |

| Electronegativity (χ) | 3.525 | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.325 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | 2.68 | Global electrophilic nature of the molecule. |

This charge distribution is fundamental to understanding intermolecular interactions. The prominent σ-holes on the iodine atoms make this compound a potential halogen bond donor. nih.gov The negatively charged oxygen atoms and the electron-rich aromatic ring can act as hydrogen bond acceptors. Computational studies can quantify the strength of these potential interactions, which are critical for predicting crystal packing, solubility, and interactions with biological targets.

Prediction of Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including frequency conversion and optical switching. youtube.com Organic molecules, particularly those with extensive π-conjugated systems and strong electron donor-acceptor groups, can exhibit large NLO responses. nih.gov

The NLO properties of a molecule are described by its polarizability (α) and hyperpolarizabilities (β, γ). Computational chemistry provides a route to predict these properties. researchgate.net For a molecule to have a significant first hyperpolarizability (β), a key requirement for second-harmonic generation, it must possess a degree of charge asymmetry. In this compound, the hydroxyl and methoxy groups are strong electron donors, while the iodine atoms are weakly electron-withdrawing. This donor-acceptor pattern, combined with the π-system of the benzene (B151609) ring, could lead to NLO activity. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to compute the hyperpolarizability values and assess the molecule's potential as an NLO material. Studies on other substituted phenols have shown that strategic placement of donor and acceptor groups can significantly enhance NLO properties. acs.org

Table 3: Hypothetical Calculated NLO Properties for this compound Illustrative values based on computational studies of similar organic molecules. Urea is a standard reference compound for NLO properties.

| Property | This compound (Hypothetical) | Urea (Reference) | Unit |

| Dipole Moment (μ) | 3.5 D | 1.37 D | Debye |

| Mean Polarizability (α) | 180 x 10⁻²⁴ esu | 3.83 x 10⁻²⁴ esu | esu |

| First Hyperpolarizability (βtot) | 15 x 10⁻³⁰ esu | 0.37 x 10⁻³⁰ esu | esu |

Vi. Role of 2,5 Diiodo 4 Methoxyphenol in Materials Science and Synthetic Chemistry

Fundamental Building Block for Complex Molecular Architectures

The presence of multiple reactive sites in 2,5-diiodo-4-methoxyphenol allows it to serve as a fundamental building block for the construction of intricate molecular architectures. The iodine atoms are particularly amenable to various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

While direct examples of this compound in cyclocondensation reactions are not extensively documented, its structural motifs are analogous to those used in the formation of heterocyclic and macrocyclic structures. Cyclocondensation reactions, which involve the formation of a ring system from two or more molecules, could potentially utilize the diiodo-functionality for subsequent intramolecular or intermolecular ring-closing steps.

The synthesis of macrocycles, large cyclic molecules, often relies on strategies that can form large rings efficiently. The diiodo-nature of this compound makes it a candidate for metal-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki couplings, with difunctionalized linkers to form macrocyclic structures. The high dilution principle is often employed in such syntheses to favor intramolecular cyclization over intermolecular polymerization.

A hypothetical scheme for the synthesis of a macrocycle using this compound is presented below:

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| This compound | A di-terminal alkyne | Palladium catalyst, Copper(I) cocatalyst, Amine base | A macrocyclic ether containing aryl-alkyne linkages |

This compound can serve as a key intermediate in the synthesis of a wide array of functional organic compounds. The two iodine atoms can be selectively or sequentially replaced through various cross-coupling reactions, providing a pathway to multifunctionalized aromatic compounds.

Table of Potential Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Catalyst | Product Type |

| Suzuki-Miyaura Coupling | Organoboron compounds | Palladium catalyst | Biaryl or vinyl-substituted phenols |

| Sonogashira Coupling | Terminal alkynes | Palladium catalyst, Copper(I) cocatalyst | Arylalkyne derivatives |

| Heck Coupling | Alkenes | Palladium catalyst | Substituted styrenes or other vinylarenes |

| Buchwald-Hartwig Amination | Amines | Palladium catalyst | Di-amino substituted phenols |

| Stille Coupling | Organotin compounds | Palladium catalyst | Aryl-aryl or aryl-vinyl compounds |

For instance, a double Suzuki-Miyaura coupling reaction with an arylboronic acid could yield a 2,5-diaryl-4-methoxyphenol. Similarly, Sonogashira coupling with terminal alkynes would produce 2,5-dialkynyl-4-methoxyphenol derivatives. The Heck reaction offers a route to connect the diiodophenol to various alkenes. These reactions provide a powerful toolkit for generating molecular diversity from a single starting material.

Incorporation into Extended Molecular Systems

The difunctional nature of this compound makes it an attractive monomer for the synthesis of polymers and oligomers with extended π-conjugated systems. These materials are of great interest due to their potential applications in organic electronics and photonics.

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of conjugated polymers. Poly(p-phenylene vinylene) (PPV) and its derivatives, a class of highly luminescent polymers, can be synthesized via Heck or Gilch polymerization routes. This compound could be a valuable monomer in such polymerizations, reacting with divinyl compounds to form PPV-type polymers.

A general representation of a polymerization reaction involving this compound is as follows:

n (I-Ar-I) + n (H₂C=CH-R-CH=CH₂) → [-Ar-CH=CH-R-CH=CH-]_n + 2n HI (where Ar represents the 4-methoxyphenylene core)

Similarly, Suzuki or Stille coupling polymerizations with appropriate difunctionalized comonomers can lead to the formation of various conjugated copolymers. The choice of comonomer allows for the tuning of the resulting polymer's properties.

The incorporation of this compound into polymeric structures allows for the design of functional materials with specific optical and electronic properties. The methoxy (B1213986) and hydroxyl groups on the aromatic ring can influence the polymer's solubility, morphology, and electronic energy levels.

The extended π-conjugation in polymers derived from this monomer is expected to lead to interesting photophysical properties, such as absorption and emission in the visible or near-infrared regions of the electromagnetic spectrum. These properties are crucial for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Potential Properties of Polymers Derived from this compound:

| Property | Influencing Factor | Potential Application |

| Luminescence | Extended π-conjugation, nature of comonomer | Organic Light-Emitting Diodes (OLEDs) |

| Conductivity | Doping with oxidizing or reducing agents | Organic Field-Effect Transistors (OFETs) |

| Photoconductivity | Absorption of light leading to charge carrier generation | Organic Photovoltaics (OPVs), Photodetectors |

| Solubility | Methoxy and hydroxyl functional groups | Solution-processable electronic devices |

The electronic properties of these polymers can be further modified by post-polymerization modifications or by doping with electron-donating or electron-accepting molecules.

Contribution to the Development of Advanced Synthetic Methodologies

The reactivity of the carbon-iodine bonds in this compound makes it a useful substrate for the development and optimization of new synthetic methods, particularly in the field of organometallic catalysis. The presence of two identical reactive sites allows for the study of selectivity in cross-coupling reactions, including mono- versus di-functionalization.

Furthermore, the synthesis of this and related diiodo-aromatic compounds can itself drive the development of more efficient and environmentally friendly iodination methods. The utility of such building blocks in the synthesis of complex targets in medicinal chemistry and materials science provides a strong impetus for advancing synthetic methodologies.

Exploration of Novel Reaction Pathways Utilizing Its Unique Reactivity

While dedicated research on the novel reaction pathways of this compound is still an emerging area, its structural features suggest significant potential for a variety of chemical transformations. The presence of two iodine atoms opens the door to sequential and site-selective cross-coupling reactions, a cornerstone of modern synthetic chemistry. This di-iodinated structure allows for the stepwise introduction of different functional groups, leading to the construction of complex molecular architectures that would be challenging to synthesize through other methods.

One potential application of this compound is in palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. The differential reactivity of the two iodine atoms, influenced by the electronic environment of the methoxy and hydroxyl groups, could be exploited to achieve regioselective functionalization. For instance, one iodine atom might be selectively coupled under a specific set of catalytic conditions, leaving the second iodine available for a subsequent, different coupling reaction. This stepwise approach would enable the synthesis of unsymmetrically substituted phenol (B47542) derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Furthermore, the interplay between the phenolic hydroxyl group and the adjacent iodine atom could lead to novel intramolecular cyclization reactions. Under appropriate conditions, the phenol could act as a nucleophile, displacing the iodine to form heterocyclic structures. The nature of the substituent introduced at the other iodine position could influence the propensity and outcome of such cyclizations, offering a pathway to diverse heterocyclic scaffolds.

A documented synthetic route that forms this compound is as a monodemethylated intermediate in the synthesis of 1,4-dihydroxy-2,5-diiodobenzene from a dimethoxy precursor. chemicalbook.com This highlights its role as a stable and isolable intermediate, which is a prerequisite for its use as a building block in more complex syntheses.

Contribution to Atom-Economy and Sustainable Practices in Organoiodine Chemistry

The principles of atom economy and green chemistry are central to the development of sustainable chemical processes. Organoiodine compounds, while powerful synthetic intermediates, can generate stoichiometric amounts of iodine-containing byproducts. However, the thoughtful design of reactions involving this compound can contribute to more atom-economical and sustainable practices.

A key aspect of sustainable chemistry is the development of catalytic cycles that minimize waste. In the context of cross-coupling reactions with this compound, the use of highly efficient catalyst systems is paramount. Modern palladium catalysts, for example, can operate at very low loadings, reducing the amount of metal waste. Furthermore, the development of recyclable catalytic systems would further enhance the sustainability of processes utilizing this di-iodo compound.

The concept of atom economy encourages the design of reactions where the maximum number of atoms from the reactants are incorporated into the final product. While substitution reactions inherently generate byproducts, the strategic use of this compound can lead to the synthesis of high-value, complex molecules in a convergent manner. This can be more atom-economical than a lengthy linear synthesis with multiple steps, each contributing to waste generation.

Moreover, the reactivity of the C-I bond can be harnessed in reactions that are inherently more atom-economical. For example, certain carbonylation reactions or direct C-H functionalization pathways, where the iodine atom acts as a directing group and is subsequently removed without being replaced by another leaving group, could offer highly atom-economical transformations.

The following table provides a hypothetical comparison of reaction types that could involve this compound and their general atom economy.

| Reaction Type | General Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

| Suzuki Coupling | This compound, Arylboronic acid, Base | Arylated 4-methoxyphenol (B1676288) | Iodide salts, Boronic acid waste | Moderate |

| Sonogashira Coupling | This compound, Terminal alkyne, Base, Catalyst | Alkynylated 4-methoxyphenol | Iodide salts | Moderate |

| Intramolecular Cyclization | Substituted this compound | Heterocyclic product | HI (if proton loss) | High |

By focusing on the development of catalytic and high-yield reactions, the utility of this compound as a building block can be maximized while adhering to the principles of green and sustainable chemistry.

Vii. Conclusion and Future Research Directions

Synthesis of Current Research Advancements and Knowledge Gaps

Current research on halogenated phenols provides a foundational understanding from which to approach 2,5-Diiodo-4-methoxyphenol. The synthesis of its precursor, 4-methoxyphenol (B1676288), is well-documented, with established methods including the methylation of hydroquinone (B1673460). mdma.chprepchem.com Furthermore, the electrophilic iodination of activated aromatic rings, such as phenols, is a standard organic transformation. manac-inc.co.jpstudylib.net However, the specific regioselectivity and optimization of the di-iodination of 4-methoxyphenol to achieve the 2,5-substitution pattern are not explicitly detailed in readily available literature. This represents a primary knowledge gap.

The reactivity of iodinated phenols in cross-coupling reactions and other transformations is an active area of research. mdpi.com However, without the compound in hand, the specific reactivity of the carbon-iodine bonds at the 2 and 5 positions of the 4-methoxyphenol scaffold remains speculative. The electronic environment created by the methoxy (B1213986) and hydroxyl groups will undoubtedly influence the reactivity of the iodine substituents, but the precise nature of this influence is unknown.

Identification of Unexplored Synthetic Avenues and Methodological Challenges

The primary unexplored synthetic avenue is the direct, high-yield synthesis of this compound. A potential route would involve the direct iodination of 4-methoxyphenol using an iodine source in the presence of an oxidizing agent. rsc.org Controlling the stoichiometry and reaction conditions would be crucial to favor di-iodination and achieve the desired 2,5-regioisomer over other possibilities (e.g., 2,3- or 2,6-diiodo).

Table 1: Potential Synthetic Approaches and Challenges

| Synthetic Approach | Reagents and Conditions | Potential Challenges |

| Direct Iodination | 4-methoxyphenol, I₂, Oxidizing Agent (e.g., H₂O₂, HNO₃) | Lack of regioselectivity leading to a mixture of mono-, di-, and tri-iodinated products. vt.edu |

| Iodination of a Pre-functionalized Intermediate | Introduction of directing groups to favor 2,5-substitution, followed by iodination and removal of the directing group. | Increased number of synthetic steps, potentially lowering the overall yield. |

| Metal-Catalyzed Iodination | Use of transition metal catalysts to direct the iodination. | Catalyst selection and optimization for this specific substrate would be required. |

Methodological challenges would likely include the separation of the desired 2,5-diiodo isomer from other iodinated byproducts. Chromatographic techniques would likely be necessary, and their effectiveness would need to be determined. Furthermore, the stability of the compound under various reaction and purification conditions is unknown.

Perspectives on Novel Chemical Transformations and Applications in Non-Biological Systems

The presence of two iodine atoms on the aromatic ring opens up possibilities for novel chemical transformations. These iodine atoms can serve as versatile synthetic handles for the introduction of other functional groups via cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This could lead to the synthesis of a wide array of novel derivatives with potentially interesting properties for materials science. mdpi.com

For instance, the di-iodinated scaffold could be used as a monomer in polymerization reactions to create novel polymers with tailored electronic or optical properties. The incorporation of heavy iodine atoms could also impart interesting photophysical properties, making the compound and its derivatives candidates for investigation in areas such as organic light-emitting diodes (OLEDs) or as components in photosensitizers.

Table 2: Potential Non-Biological Applications

| Application Area | Rationale |

| Materials Science | Precursor for the synthesis of novel polymers and organic electronic materials. |

| Catalysis | Ligand precursor for the development of new catalysts. |

| Photophysics | Potential use in the development of photosensitizers or as a component in optoelectronic devices. units.it |

Future Directions in Advanced Theoretical and Spectroscopic Characterization Techniques

Given the lack of experimental data, advanced theoretical and spectroscopic characterization techniques will be indispensable in elucidating the properties of this compound.

Theoretical Studies: Computational chemistry, particularly Density Functional Theory (DFT), can be employed to predict the molecule's geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts, IR and Raman vibrational frequencies). nih.gov Such calculations can provide insights into the preferred conformation of the molecule and the electronic influence of the substituents on the aromatic ring. Furthermore, theoretical calculations can help predict the reactivity of the compound and guide the design of synthetic routes. researchgate.net

Spectroscopic Characterization: Once synthesized, a thorough spectroscopic characterization will be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the structure and substitution pattern. The coupling patterns and chemical shifts of the aromatic protons will provide definitive evidence for the 2,5-diiodo substitution.

Mass Spectrometry (MS): High-resolution mass spectrometry will be necessary to confirm the molecular weight and elemental composition.

Infrared (IR) and Raman Spectroscopy: These techniques will provide information about the vibrational modes of the molecule, confirming the presence of the hydroxyl, methoxy, and carbon-iodine bonds.

X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure and detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Future research should focus on the successful synthesis and isolation of this compound, followed by a comprehensive characterization of its physical and chemical properties. This foundational work will pave the way for exploring its potential in the development of new materials and chemical transformations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,5-diiodo-4-methoxyphenol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclocondensation of 2,5-diiodophenol derivatives with propargyl alcohols under acidic catalysis (e.g., para-toluenesulfonic acid, PTSA). For example, this compound (Compound 2) was obtained by reacting 2,5-diiodobenzene-1,4-diol with 1,1-diphenylpropargyl alcohol in the presence of PTSA . Key factors include:

- Temperature : Reactions often proceed at 80–100°C to balance reactivity and side-product formation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance iodine displacement efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product.

- Data Table :

| Starting Material | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2,5-diiodobenzene-1,4-diol | PTSA | DMF | 65–75 | ≥95 |

Q. Which analytical techniques are most effective for characterizing this compound, and what structural insights do they provide?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy and iodine positions). For example, the methoxy group typically resonates at δ 3.8–4.0 ppm in H NMR .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 392.86 for CHIO) .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated in related diiodo compounds .

Q. How do substituents (iodo, methoxy) affect the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Iodine Substituents : Enhance stability via steric hindrance but may lead to photodecomposition under UV light.

- Methoxy Group : Electron-donating effects reduce oxidative degradation. Stability assays should include:

- pH Studies : Monitor degradation kinetics in buffers (pH 3–10) using HPLC.

- Thermal Analysis : TGA/DSC to assess decomposition thresholds (e.g., >150°C for similar iodo-phenols) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer :

- Antimicrobial Activity : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antioxidant Assays : DPPH radical scavenging or FRAP to assess redox potential.

- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK293) to establish IC values.

Advanced Research Questions

Q. How can time-dependent density-functional response theory (TD-DFRT) predict the electronic excitation properties of this compound?

- Methodological Answer :

- Computational Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate excitation energies with TD-DFRT and LB94 functional to correct for LDA’s asymptotic errors .

- Key Insights : High-lying states (e.g., >6 eV) require asymptotically correct potentials to avoid collapse artifacts.

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results) for this compound?

- Methodological Answer :

-

Root-Cause Analysis :

-

Reproducibility Checks : Verify assay conditions (e.g., solvent purity, cell line passages).

-

Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines .

05 文献检索Literature search for meta-analysis02:58

-

Advanced Tools : Multivariate statistical models (e.g., PCA) to identify confounding variables .

Q. What strategies enable the synthesis of novel derivatives (e.g., boronate esters) from this compound for structure-activity studies?

- Methodological Answer :

- Functionalization Routes :

- Suzuki Coupling : Replace iodine with aryl/heteroaryl groups using Pd catalysts .

- Phosphonate Derivatization : React with diethyl phosphite under basic conditions to form bioactive phosphonates .

- Example : Diethyl [(2,5-diiodo-4-methylphenyl)methyl]phosphonate was synthesized via nucleophilic substitution (X-ray-confirmed structure) .

Q. How do electronic properties (e.g., HOMO-LUMO gaps) of this compound influence its photochromic or acidochromic behavior?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.